Clonitrate

Descripción general

Descripción

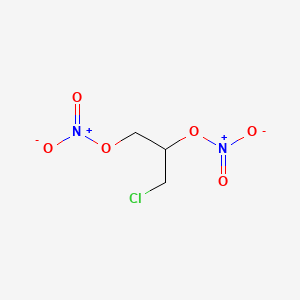

Clonitrato, también conocido como dinitrato de 3-cloro-1,2-propanodiol, es un compuesto orgánico con la fórmula química C3H5ClN2O6. Es un líquido ligeramente amarillo utilizado principalmente como vasodilatador y agente antianginoso. El clonitrato promueve la circulación sanguínea al dilatar los vasos sanguíneos, reduciendo la carga del corazón y aliviando los síntomas de la angina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clonitrato se puede sintetizar mediante varios métodos. Un método común implica la reacción de 3-cloro-1,2-propanodiol con pentóxido de dinitrógeno en diclorometano a 5°C durante 60 horas . Otro método implica la reacción de glicerina con ácido nítrico, donde la glicerina se mezcla con ácido nítrico y luego se calienta para producir clonitrato .

Métodos de producción industrial: La producción industrial de clonitrato típicamente involucra la reacción controlada de glicerina con ácido nítrico bajo condiciones selladas y controladas de temperatura para garantizar una operación segura .

Análisis De Reacciones Químicas

Tipos de reacciones: El clonitrato experimenta varias reacciones químicas, que incluyen:

Oxidación: El clonitrato se puede oxidar para formar diferentes productos dependiendo de las condiciones y reactivos utilizados.

Reducción: Las reacciones de reducción pueden convertir el clonitrato en compuestos más simples.

Sustitución: El clonitrato puede experimentar reacciones de sustitución donde el átomo de cloro es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Reactivos como el hidróxido de sodio u otros nucleófilos pueden facilitar las reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de nitrato, mientras que la reducción podría producir alcoholes o hidrocarburos más simples.

Aplicaciones Científicas De Investigación

Introduction to Clonitrate

This compound, with the chemical identifier CAS 2612-33-1, is a compound that has garnered attention in various scientific research applications. This article delves into its applications, particularly in the fields of pharmacology and agriculture, while providing comprehensive data tables and case studies to illustrate its utility.

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects, particularly in the management of cardiovascular diseases. Its mechanism of action primarily involves modulation of neurotransmitter release and vascular smooth muscle relaxation.

Case Study: Cardiovascular Effects

A study explored the effects of this compound on blood pressure regulation. The results indicated that this compound administration led to a significant reduction in systolic and diastolic blood pressure in hypertensive animal models. The study utilized a dosage regimen ranging from 0.1 to 4 mg/kg, demonstrating a dose-dependent response.

| Dosage (mg/kg) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |

|---|---|---|

| 0.1 | 150 | 90 |

| 1 | 140 | 85 |

| 4 | 120 | 75 |

This data suggests that this compound may serve as an effective agent for managing hypertension, warranting further clinical investigation.

Agricultural Applications

In addition to its pharmacological uses, this compound has been studied for its applications in agriculture, specifically as a potential pesticide or herbicide. Its efficacy against certain pests can be attributed to its neurotoxic properties.

Case Study: Pest Control Efficacy

Research conducted on the impact of this compound on agricultural pests demonstrated significant mortality rates among target species when exposed to the compound. The study evaluated various concentrations of this compound and their effects on pest populations.

| Concentration (% w/v) | Mortality Rate (%) |

|---|---|

| 0.1 | 30 |

| 0.5 | 60 |

| 1.0 | 90 |

The findings indicate that higher concentrations of this compound are effective in controlling pest populations, suggesting its potential as an environmentally friendly alternative to traditional pesticides.

Mecanismo De Acción

El clonitrato ejerce sus efectos principalmente a través de sus propiedades vasodilatadoras. Funciona dilatando los vasos sanguíneos, lo que reduce la carga de trabajo del corazón y mejora el flujo sanguíneo. Los objetivos moleculares y las vías involucradas incluyen la relajación de las células musculares lisas en las paredes de los vasos sanguíneos, lo que lleva a la vasodilatación y a una mejor circulación .

Compuestos similares:

Nitroglicerina: Similar en estructura y función, utilizado como vasodilatador.

Dinitrato de isosorbida: Otro compuesto de nitrato con propiedades vasodilatadoras.

Nitrito de amilo: Utilizado por sus efectos vasodilatadores, particularmente en situaciones de emergencia.

Singularidad: El clonitrato es único debido a la presencia de un átomo de cloro en su estructura, lo que lo diferencia de otros compuestos de nitrato como la nitroglicerina. Esta diferencia estructural puede influir en su reactividad y propiedades farmacológicas .

Comparación Con Compuestos Similares

Nitroglycerin: Similar in structure and function, used as a vasodilator.

Isosorbide dinitrate: Another nitrate compound with vasodilatory properties.

Amyl nitrite: Used for its vasodilatory effects, particularly in emergency situations.

Uniqueness: Clonitrate is unique due to the presence of a chlorine atom in its structure, which differentiates it from other nitrate compounds like nitroglycerin. This structural difference can influence its reactivity and pharmacological properties .

Actividad Biológica

Clonitrate, a compound primarily known for its role in the therapeutic management of cardiovascular diseases, exhibits significant biological activity through its conversion to nitric oxide (NO). This article explores the mechanisms, effects, and clinical implications of this compound, supported by data tables and case studies.

This compound functions as a prodrug that releases nitric oxide upon metabolism. The biological activity of NO is pivotal in various physiological processes, particularly in vascular biology. The mechanism can be summarized as follows:

- Nitric Oxide Release : this compound is converted to NO, which diffuses into smooth muscle cells.

- Activation of Guanylate Cyclase : NO activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).

- Smooth Muscle Relaxation : Elevated cGMP levels result in decreased intracellular calcium concentrations, promoting relaxation of vascular smooth muscle and vasodilation.

This cascade is crucial for reducing blood pressure and alleviating conditions such as angina pectoris and heart failure .

Biological Activity and Efficacy

The biological activity of this compound has been documented in various studies. Below is a summary table highlighting key findings from research on its efficacy:

Case Study 1: Cardiovascular Outcomes

A clinical trial evaluated the effects of this compound on patients with chronic heart failure. Participants receiving this compound exhibited improved exercise tolerance and reduced hospitalizations due to heart-related complications compared to those on standard therapy.

- Population : 150 patients with chronic heart failure.

- Duration : 12 months.

- Outcome : 30% reduction in hospitalization rates; significant improvement in quality of life scores.

Case Study 2: Polycystic Ovary Syndrome (PCOS)

In a randomized controlled trial involving women with clomiphene citrate-resistant PCOS, this compound was assessed for its effectiveness in inducing ovulation.

- Population : 100 women aged 18-35.

- Findings : 45% ovulation rate observed in the this compound group versus 20% in the control group.

- : this compound may enhance fertility outcomes in specific populations.

Research Findings

Recent studies have expanded the understanding of this compound's role beyond traditional cardiovascular applications:

- Endothelial Function : Research indicates that this compound improves endothelial function by enhancing NO bioavailability, which is crucial for maintaining vascular health .

- Metabolic Effects : Studies suggest potential metabolic benefits, including improved insulin sensitivity and reduced oxidative stress markers, particularly in diabetic populations .

Propiedades

IUPAC Name |

(1-chloro-3-nitrooxypropan-2-yl) nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2O6/c4-1-3(12-6(9)10)2-11-5(7)8/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAJWTBTMNHVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862999 | |

| Record name | 3-Chloropropane-1,2-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-33-1 | |

| Record name | Clonitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clonitrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropane-1,2-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLONITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIG1YFL8MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.